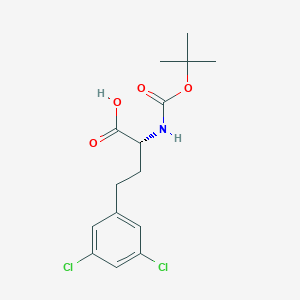

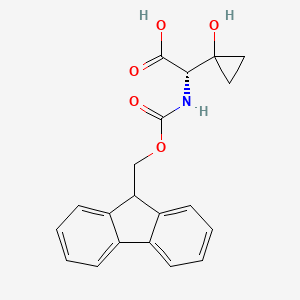

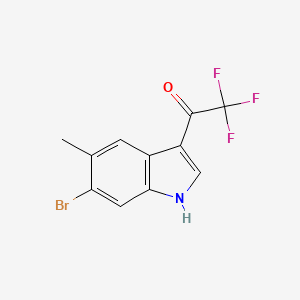

![molecular formula C7H11BrO B12283721 6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)

6-(Bromomethyl)-2-oxaspiro[3.3]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(ブロモメチル)-2-オキサスピロ[3.3]ヘプタンは、ユニークな二環式構造を特徴とするスピロ化合物です。この化合物は、有機合成や医薬品化学など、様々な分野における潜在的な用途があるため注目されています。スピロ[3.3]ヘプタンコアは剛直で三次元的な骨格を提供し、創薬やその他の化学的用途において有利となります。

2. 製法

合成経路と反応条件

6-(ブロモメチル)-2-オキサスピロ[3.3]ヘプタンの合成は、一般的に、適切な前駆体を塩基性条件下で環化することによって行われます。 一般的な方法の1つは、トリブロモネオペンチルアルコールから始まり、水酸化ナトリウムの存在下で環化してオキセタン環を形成します 。この中間体は、他の試薬とさらに反応させてブロモメチル基を導入することができます。

工業的製造方法

6-(ブロモメチル)-2-オキサスピロ[3.3]ヘプタンの工業的製造には、スケーラブルで費用対効果の高い経路が採用される場合があります。例えば、トリブロモネオペンチルアルコールなどの市販の難燃剤を使用することで、大規模合成を最適化できます。 主なステップには、ショットテン・バウマン条件下での環化と、それに続く精製が含まれ、高収率と高純度を達成します .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromoneopentyl alcohol, which undergoes cyclization in the presence of sodium hydroxide to form the oxetane ring . This intermediate can then be further reacted with other reagents to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol can be optimized for large-scale synthesis. The key steps include cyclization under Schotten-Baumann conditions and subsequent purification to achieve high yields and purity .

化学反応の分析

反応の種類

6-(ブロモメチル)-2-オキサスピロ[3.3]ヘプタンは、次のような様々な化学反応を起こすことができます。

置換反応: ブロモメチル基は、アミンやチオールなどの他の求核剤と置換して、新しい誘導体を形成することができます。

酸化と還元: この化合物は、特定の条件下で酸化または還元されて、官能基が修飾されることがあります。

環化反応: スピロ構造により、さらに複雑な二環系を形成するための環化反応が可能になります。

一般的な試薬と条件

求核剤: アミン、チオール、およびその他の求核剤は、置換反応で一般的に使用されます。

酸化剤: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が酸化に使用できます。

還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが一般的な還元剤です。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、アミンとの置換によってアミン誘導体が得られる一方、酸化によってケトンまたはアルデヒドが生成される可能性があります。

科学的研究の応用

6-(ブロモメチル)-2-オキサスピロ[3.3]ヘプタンは、科学研究においていくつかの用途があります。

有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ちます。

医薬品化学: 剛直なスピロ構造は、創薬において有用であり、ユニークな薬物動態的特性を提供します。

材料科学: この化合物は、特定の特性を持つ新しい材料の開発に使用できます。

作用機序

6-(ブロモメチル)-2-オキサスピロ[3.3]ヘプタンの作用機序には、構造と機能を修飾する可能性のある様々な化学反応を起こす能力が含まれます。分子標的と経路は、特定の用途と、化合物から形成される誘導体によって異なります。例えば、医薬品化学では、スピロ構造は生体標的と相互作用し、その活性を影響を与える可能性があります。

類似化合物との比較

類似化合物

6-(2-フルオロ-4-ニトロフェニル)-2-オキサスピロ[3.3]ヘプタン: 抗生物質薬候補の合成の中間体として使用されます.

6,6-ジフルオロスピロ[3.3]ヘプタン: 様々な化学的用途で使用されるコンフォメーション的に制限されたアイソスターです.

6-アミノ-2-チアスピロ[3.3]ヘプタン: 特定の化学的および生物学的研究のために合成されます.

独自性

6-(ブロモメチル)-2-オキサスピロ[3.3]ヘプタンは、さらなる化学修飾のための反応部位を提供するブロモメチル基によってユニークです。これにより、有機合成における汎用性の高い中間体となり、様々な研究分野で貴重な化合物となっています。

特性

分子式 |

C7H11BrO |

|---|---|

分子量 |

191.07 g/mol |

IUPAC名 |

6-(bromomethyl)-2-oxaspiro[3.3]heptane |

InChI |

InChI=1S/C7H11BrO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5H2 |

InChIキー |

UMHVUIMGQJOBTO-UHFFFAOYSA-N |

正規SMILES |

C1C(CC12COC2)CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

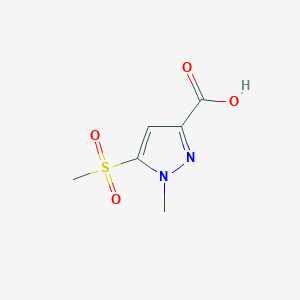

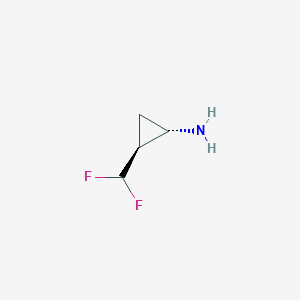

![[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B12283639.png)

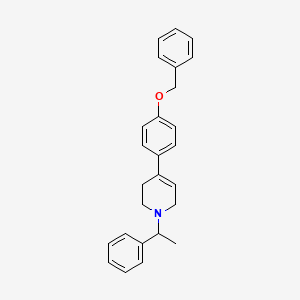

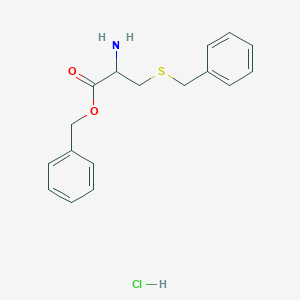

![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)

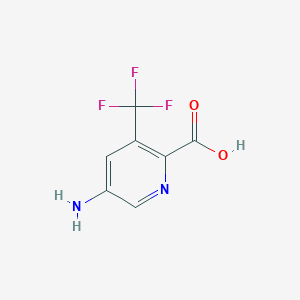

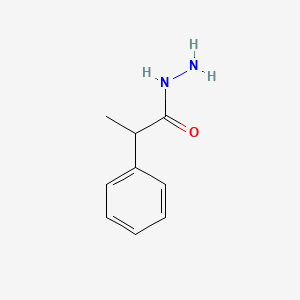

![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)

![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)